molecular formula C14H23NO5 B13002792 Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B13002792
M. Wt: 285.34 g/mol
InChI Key: YIKSBMMHYQTONW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO5. It is a piperidine derivative that has found applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl oxalate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety protocols to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes through its structural features .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is unique due to its specific piperidine structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

YIKSBMMHYQTONW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CN(CCC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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